Cas no 88398-58-7 (3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide)

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide compound featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions and a phenyl group at the 1-position. The sulfonamide moiety enhances its potential as a versatile intermediate in medicinal chemistry, particularly in the synthesis of biologically active molecules. Its structural characteristics suggest utility in the development of enzyme inhibitors or receptor modulators due to the pyrazole scaffold's known pharmacological relevance. The compound's stability and well-defined reactivity profile make it suitable for further functionalization, enabling applications in drug discovery and agrochemical research. Its purity and synthetic accessibility further support its use in exploratory and industrial settings.
3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide structure
88398-58-7 structure
Product Name:3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
CAS No:88398-58-7
MF:C11H13N3O2S
MW:251.304820775986
MDL:MFCD00233477
CID:634227
PubChem ID:13342786
Update Time:2025-06-11

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl-1-phenyl-
    • 3,5-dimethyl-1-phenylpyrazole-4-sulfonamide
    • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
    • Z815438676
    • DTXSID70537479
    • SCHEMBL9202299
    • 88398-58-7
    • EN300-273339
    • AKOS003859175
    • MDL: MFCD00233477
    • Inchi: 1S/C11H13N3O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,12,15,16)
    • InChI Key: LALRAHMHYBYUNC-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=NN(C2C=CC=CC=2)C=1C)(N)(=O)=O

Computed Properties

  • Exact Mass: 251.07284784g/mol
  • Monoisotopic Mass: 251.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 86.4Ų

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide Pricemore >>

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Additional information on 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Recent Advances in the Study of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide (CAS: 88398-58-7): A Comprehensive Research Brief

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide (CAS: 88398-58-7) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its structural properties, biological activities, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief synthesizes the latest findings related to this compound, providing a detailed overview of its current research status and future directions.

The compound's structure, characterized by a pyrazole ring substituted with a phenyl group and a sulfonamide moiety, has been the subject of extensive structural-activity relationship (SAR) studies. Researchers have identified that the sulfonamide group plays a critical role in its biological activity, particularly in enzyme inhibition. Recent publications highlight its efficacy as a carbonic anhydrase inhibitor, with potential applications in treating conditions such as glaucoma, epilepsy, and certain cancers. The specificity and potency of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide make it a valuable scaffold for further medicinal chemistry optimization.

In vitro and in vivo studies have demonstrated the compound's ability to modulate key biochemical pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide exhibits selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor environments. This selectivity suggests its potential as a targeted therapy for solid tumors, with reduced off-target effects compared to traditional chemotherapeutic agents. Additionally, its pharmacokinetic properties, including solubility and metabolic stability, have been evaluated to assess its suitability for oral administration.

Beyond its role in oncology, recent research has explored the anti-inflammatory and antimicrobial properties of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed its inhibitory effects on cyclooxygenase-2 (COX-2), indicating potential use in managing inflammatory disorders. Furthermore, its sulfonamide moiety contributes to antibacterial activity, particularly against Gram-positive bacteria, as evidenced by minimum inhibitory concentration (MIC) assays. These multifaceted biological activities underscore the compound's versatility and therapeutic potential.

Despite these promising findings, challenges remain in the clinical translation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. Current research efforts are focused on improving its bioavailability and reducing potential toxicity. Novel formulation strategies, such as nanoparticle encapsulation and prodrug approaches, are being investigated to enhance its delivery and efficacy. Collaborative studies between academic institutions and pharmaceutical companies aim to advance this compound through preclinical and clinical trials, with the goal of developing a marketable therapeutic agent.

In conclusion, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide (CAS: 88398-58-7) represents a compelling area of research in chemical biology and drug discovery. Its diverse biological activities, coupled with ongoing optimization efforts, position it as a promising candidate for addressing unmet medical needs. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications, ensuring its potential is fully realized in therapeutic settings.

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